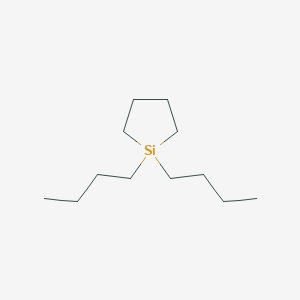
Silacyclopentane, 1,1-dibutyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silacyclopentane, 1,1-dibutyl- is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by a five-membered ring structure containing silicon and carbon atoms. The presence of silicon in the ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silacyclopentane, 1,1-dibutyl- can be synthesized through several methods. One common approach involves the diene condensation of 1,3-cyclopentadiene with 1,1-dichlorosilacyclopent-3-ene, followed by methylation of the silicon-chlorine bonds . Another method involves the ring enlargement of silacyclobutane using lithium carbenoids, which results in the formation of 2-halo-1-silacyclopentane .
Industrial Production Methods
Industrial production of silacyclopentane, 1,1-dibutyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Silacyclopentane, 1,1-dibutyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes and other silicon-containing products.
Reduction: Reduction reactions can convert silacyclopentane derivatives into simpler silicon-containing compounds.
Substitution: Substitution reactions at the silicon atom can lead to the formation of various functionalized silacyclopentanes.
Common Reagents and Conditions
Common reagents used in the reactions of silacyclopentane, 1,1-dibutyl- include:
Oxidizing agents: Such as hydrogen peroxide and other peroxides.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substituting agents: Such as halogens and organometallic reagents.
Major Products Formed
The major products formed from the reactions of silacyclopentane, 1,1-dibutyl- include siloxanes, silanes, and various functionalized silacyclopentanes .
Wissenschaftliche Forschungsanwendungen
Silacyclopentane, 1,1-dibutyl- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a part of medical devices.
Wirkmechanismus
The mechanism of action of silacyclopentane, 1,1-dibutyl- involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. The compound’s unique ring structure also contributes to its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silacyclobutane: A four-membered ring compound with similar reactivity but different ring strain and stability.
Silacyclohexane: A six-membered ring compound with different chemical properties due to the larger ring size.
Uniqueness
Silacyclopentane, 1,1-dibutyl- is unique due to its five-membered ring structure, which provides a balance between ring strain and stability. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
18105-47-0 |
|---|---|
Molekularformel |
C12H26Si |
Molekulargewicht |
198.42 g/mol |
IUPAC-Name |
1,1-dibutylsilolane |
InChI |
InChI=1S/C12H26Si/c1-3-5-9-13(10-6-4-2)11-7-8-12-13/h3-12H2,1-2H3 |
InChI-Schlüssel |
KYZZJOQXJJMWKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si]1(CCCC1)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


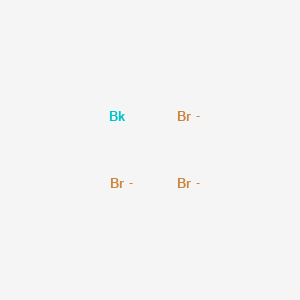
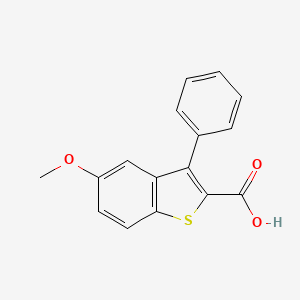

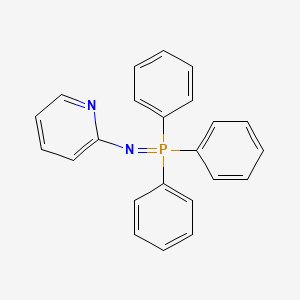
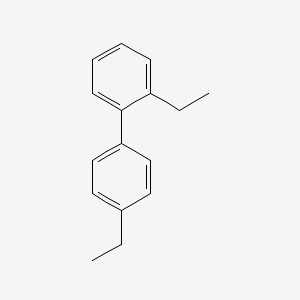
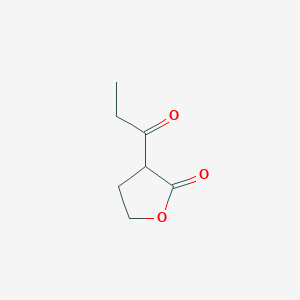
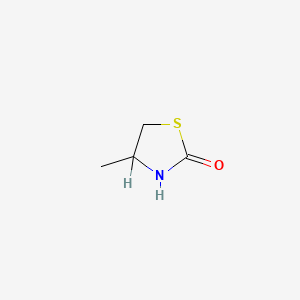
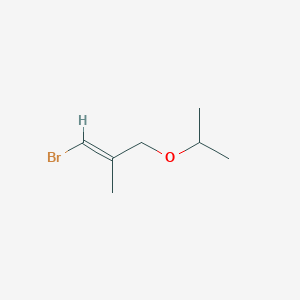
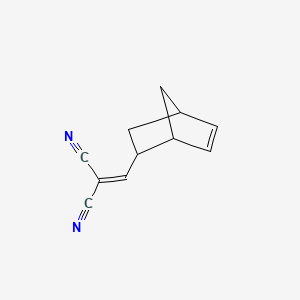

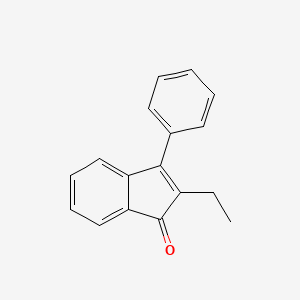


![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)
